Cas no 2364584-80-3 (5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole)
5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole
- 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole
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- MDL: MFCD32631910
- Inchi: 1S/C10H5F4NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H
- InChI Key: BCNPWQDSZJMIIG-UHFFFAOYSA-N
- SMILES: FC1=CC(C(F)(F)F)=CC(C2=CN=CO2)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 246
- XLogP3: 3
- Topological Polar Surface Area: 26
5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559802-250 mg |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole; . |
2364584-80-3 | 250MG |
€150.20 | 2023-07-11 | ||
| abcr | AB559802-500 mg |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole; . |
2364584-80-3 | 500MG |
€228.10 | 2023-07-11 | ||
| abcr | AB559802-1 g |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole; . |
2364584-80-3 | 1g |
€301.20 | 2023-07-11 | ||
| Ambeed | A1656070-1g |
5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole |
2364584-80-3 | 98% | 1g |
$327.0 | 2024-07-28 | |
| A2B Chem LLC | BA19283-250mg |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole |
2364584-80-3 | 97% | 250mg |
$164.00 | 2024-04-20 | |
| A2B Chem LLC | BA19283-500mg |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole |
2364584-80-3 | 97% | 500mg |
$207.00 | 2024-04-20 | |
| A2B Chem LLC | BA19283-1g |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole |
2364584-80-3 | 97% | 1g |
$263.00 | 2024-04-20 | |
| abcr | AB559802-5g |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole; . |
2364584-80-3 | 5g |
€900.10 | 2025-02-16 | ||
| abcr | AB559802-10g |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole; . |
2364584-80-3 | 10g |
€1491.70 | 2025-02-16 | ||
| abcr | AB559802-250mg |
5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole; . |
2364584-80-3 | 250mg |
€171.60 | 2025-02-16 |
5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole Suppliers
5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole
5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole: A Comprehensive Overview
The compound 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole, with the CAS number 2364584-80-3, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a substituted oxazole ring fused with a fluorinated aromatic ring. The presence of both fluoro and trifluoromethyl substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole typically involves a multi-step process, often utilizing advanced methodologies such as the Huisgen cycloaddition or other transition-metal-catalyzed reactions. Recent advancements in catalytic asymmetric synthesis have enabled the production of this compound with high enantioselectivity, which is crucial for its application in drug development. The use of environmentally friendly solvents and reagents has also been explored to align with green chemistry principles.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its fluorescence properties have been studied extensively, revealing strong emission under UV light, which makes it a potential candidate for fluorescent sensing applications. Recent research has focused on optimizing its photophysical properties by modifying the substituents on the aromatic ring, leading to enhanced quantum yields.
The biological activity of 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole has been a focal point of numerous studies. It has demonstrated potent anti-inflammatory and antioxidant effects, making it a promising lead compound for the development of novel therapeutic agents. In particular, its ability to inhibit key enzymes involved in inflammatory pathways has been validated in both in vitro and in vivo models. Furthermore, recent studies have highlighted its potential as a radiosensitizer in cancer therapy, where it enhances the efficacy of radiation treatment by selectively targeting tumor cells.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it an attractive candidate for use in organic light-emitting diodes (OLEDs). Researchers have reported significant progress in incorporating this molecule into OLED architectures, resulting in devices with improved efficiency and longer operational lifetimes. The integration of trifluoromethyl groups has been shown to enhance the stability of the material under high-energy conditions.
In terms of toxicity and safety profiles, preliminary studies indicate that 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole exhibits low acute toxicity when administered at therapeutic doses. However, long-term toxicity studies are still underway to fully assess its safety profile for human use. Regulatory agencies have emphasized the importance of thorough toxicological evaluations before considering this compound for clinical trials.
The future outlook for this compound is highly promising, with ongoing research focusing on expanding its applications in drug delivery systems and nanotechnology. Its ability to form self-assembled monolayers has opened new avenues for its use in biosensor development. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures, such as macrocycles and supramolecular assemblies.
In conclusion, 5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole, with its unique structural features and versatile properties, represents a significant advancement in modern organic chemistry. Its wide-ranging applications across multiple disciplines underscore its importance as a valuable research tool and potential therapeutic agent. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly critical role in both academic and industrial settings.
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